Higher Calculated Lipophilicity (XLogP3) vs. the 2-Allylthio Analog to Enhance Membrane Permeability
The target compound demonstrates a computed XLogP3 of 6.8, significantly higher than the 5.8 for its 2-allylthio analog, 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole (CAS 1226455-63-5) [1]. This difference of 1.0 log unit suggests superior membrane permeability, a critical parameter for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 6.8 |
| Comparator Or Baseline | 2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole (CAS 1226455-63-5): XLogP3 = 5.8 |
| Quantified Difference | Δ XLogP3 = +1.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity within this class is correlated with improved passive membrane permeability, which can translate to better cell-based activity; this provides a scientific rationale for selecting this scaffold when cellular potency is a priority.
- [1] PubChem Compound Summary for CID 49672864, 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
